A Technical Guide to Fmoc-Gly-Phe-OH: A Key Dipeptide in Modern Peptide Synthesis
A Technical Guide to Fmoc-Gly-Phe-OH: A Key Dipeptide in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Fmoc-glycyl-L-phenylalanine (Fmoc-Gly-Phe-OH), a crucial building block in solid-phase peptide synthesis (SPPS) and its applications in drug discovery and development. This document outlines its chemical properties, and provides a detailed protocol for its use in the synthesis of therapeutic peptides.
Core Properties of Fmoc-Gly-Phe-OH
Fmoc-Gly-Phe-OH is a dipeptide derivative where the N-terminus of glycine (B1666218) is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental to the most widely used orthogonal strategy in solid-phase peptide synthesis due to its stability under coupling conditions and its facile removal under mild basic conditions.
Quantitative Data Summary
The key quantitative data for Fmoc-Gly-Phe-OH are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₄N₂O₅ | [1][2][3] |
| Molecular Weight | 444.5 g/mol | [1][3] |
| IUPAC Name | (2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-phenylpropanoic acid | |
| Appearance | White to off-white powder | |
| Purity (typical) | ≥ 98% (HPLC) | |
| Storage Conditions | 0 - 8 °C |
Role in Peptide Synthesis and Drug Development
Fmoc-Gly-Phe-OH serves as a vital component in the synthesis of complex peptides and peptide-based therapeutics. The use of a pre-formed dipeptide can help to overcome challenges in peptide synthesis such as difficult coupling reactions and the formation of side products like diketopiperazines, particularly when proline is the subsequent amino acid to be coupled. Its application is prevalent in the development of therapeutic peptides in fields such as oncology and immunology.
Experimental Protocol: Use of Fmoc-Gly-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual solid-phase synthesis of a model tripeptide, H-Ala-Gly-Phe-Resin, using Fmoc-Gly-Phe-OH to highlight its application. The synthesis is performed on a Wang resin, a common solid support for the synthesis of C-terminal carboxylic acids.
Materials and Reagents:
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Fmoc-Ala-OH
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Fmoc-Gly-Phe-OH
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Wang Resin (pre-loaded with the first amino acid if desired, or for loading)
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Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Piperidine (B6355638), 20% (v/v) in DMF
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Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
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Base for coupling: Diisopropylethylamine (DIPEA)
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Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (e.g., 95:2.5:2.5 v/v/v)
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Diethyl ether, cold
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Solid-phase synthesis vessel
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Shaker/rocker
Procedure:
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Resin Swelling: The Wang resin is swelled in DMF for 1-2 hours in the synthesis vessel.
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First Amino Acid Loading (if not pre-loaded): The first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) is coupled to the resin.
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Fmoc Deprotection: The Fmoc group is removed from the resin-bound amino acid by treating the resin with 20% piperidine in DMF. This is typically a two-step process: a short treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10-15 minutes). The resin is then washed thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
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Dipeptide Coupling (Fmoc-Gly-Phe-OH):
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In a separate vial, dissolve Fmoc-Gly-Phe-OH (e.g., 3 equivalents relative to resin loading), HBTU (e.g., 2.9 equivalents), and HOBt (e.g., 3 equivalents) in a minimal amount of DMF.
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Add DIPEA (e.g., 6 equivalents) to the amino acid solution to pre-activate it for a few minutes.
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Add the activated Fmoc-Gly-Phe-OH solution to the deprotected resin.
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The coupling reaction is allowed to proceed for 1-2 hours with agitation.
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After coupling, the resin is washed with DMF and DCM. A Kaiser test can be performed to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired).
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Final Fmoc Deprotection: After the final coupling step, the Fmoc group from the N-terminal glycine is removed using the same deprotection procedure as in step 3.
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Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously. The dried peptide-resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.
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Peptide Precipitation and Purification: The resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried. The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of Fmoc-Gly-Phe-OH in SPPS.
Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-Gly-Phe-OH.
Caption: Logical relationship of Fmoc-Gly-Phe-OH in the context of SPPS.
